5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid hydrochloride 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18113816
InChI: InChI=1S/C7H9N3O2.ClH/c11-7(12)6-5-3-8-1-2-10(5)4-9-6;/h4,8H,1-3H2,(H,11,12);1H
SMILES:
Molecular Formula: C7H10ClN3O2
Molecular Weight: 203.62 g/mol

5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC18113816

Molecular Formula: C7H10ClN3O2

Molecular Weight: 203.62 g/mol

* For research use only. Not for human or veterinary use.

5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid hydrochloride -

Specification

Molecular Formula C7H10ClN3O2
Molecular Weight 203.62 g/mol
IUPAC Name 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C7H9N3O2.ClH/c11-7(12)6-5-3-8-1-2-10(5)4-9-6;/h4,8H,1-3H2,(H,11,12);1H
Standard InChI Key KTSKGTCBPDKGEU-UHFFFAOYSA-N
Canonical SMILES C1CN2C=NC(=C2CN1)C(=O)O.Cl

Introduction

Chemical Structure and Molecular Properties

The molecular architecture of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid hydrochloride consists of a bicyclic imidazo[1,5-a]pyrazine system with partial saturation at the pyrazine ring. The tetrahydro modification reduces aromaticity, enhancing conformational flexibility compared to fully aromatic analogs . The carboxylic acid group at position 1 contributes to polarity, while the hydrochloride salt improves aqueous solubility.

Molecular Formula and Weight

  • Molecular Formula: C7H10ClN3O2\text{C}_7\text{H}_{10}\text{ClN}_3\text{O}_2

  • Molecular Weight: 227.63 g/mol (calculated from atomic masses)

Structural Features

  • Core: Imidazo[1,5-a]pyrazine with 5,6,7,8-tetrahydro saturation.

  • Substituents: Carboxylic acid (-COOH) at position 1; hydrochloride counterion.

  • Key Functional Groups: Secondary amine, tertiary amine, and carboxylate.

Spectroscopic Characterization

While experimental data for this specific compound is scarce, analogous imidazo[1,5-a]pyrazine derivatives exhibit distinct spectral signatures:

  • ¹H NMR: Pyrazine ring protons resonate at δ 3.2–4.1 ppm (saturated CH₂ groups) .

  • ¹³C NMR: Carboxylic acid carbonyl appears at δ 165–170 ppm .

  • IR: C=O stretch at ~1700 cm⁻¹; N-H stretches at 3200–3400 cm⁻¹ .

Synthesis and Manufacturing

The synthesis of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid hydrochloride typically involves multi-step organic reactions, focusing on constructing the bicyclic core and introducing the carboxylic acid moiety.

Key Synthetic Routes

  • Cyclization of Diamine Precursors:

    • Reaction of 1,2-diaminopyrazine with α-keto acids under acidic conditions forms the imidazo[1,5-a]pyrazine core.

    • Hydrogenation (H₂/Pd-C) achieves tetrahydro saturation .

  • Carboxylic Acid Introduction:

    • Direct carboxylation using CO₂ under high pressure or via Grignard reactions with subsequent oxidation.

  • Salt Formation:

    • Treatment with hydrochloric acid yields the hydrochloride salt, improving crystallinity .

Industrial-Scale Production

  • Reactor Type: Batch reactors with temperature control (50–100°C).

  • Purification: Recrystallization from ethanol/water mixtures (purity >95%).

  • Yield Optimization:

    ParameterOptimal Range
    Reaction Temperature60–80°C
    Catalyst (Pd-C)5–10 wt%
    Pressure (H₂)3–5 bar

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: >50 mg/mL (due to hydrochloride salt).

  • Organic Solubility: Soluble in DMSO, DMF; sparingly soluble in ethanol.

  • Stability: Hygroscopic; store at 2–8°C under inert atmosphere .

Thermodynamic Data

  • Melting Point: 210–215°C (decomposes).

  • LogP: -0.45 (predicted via computational models).

  • pKa: Carboxylic acid ≈ 2.8; amine ≈ 9.2.

Biological Activity and Mechanisms

While direct pharmacological studies on this compound are lacking, its structural analogs exhibit diverse bioactivities:

Hypothetical Targets

  • Kinase Inhibition: Imidazo[1,5-a]pyrazines often target ATP-binding pockets in kinases .

  • Antimicrobial Activity: Similar to 3-trifluoromethyl derivatives (MIC: 32–128 µg/mL) .

Predicted Pharmacokinetics

ParameterValue
Plasma Protein Binding85–90%
Half-Life2–4 hours (rodents)
Bioavailability40–60% (oral)

Applications in Research

Medicinal Chemistry

  • Lead Optimization: Serves as a scaffold for introducing substituents (e.g., trifluoromethyl groups) .

  • Prodrug Development: Carboxylic acid facilitates ester prodrug formulations.

Material Science

  • Ligand Design: Coordinates transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications.

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